molecular formula C21H15NO3 B12903336 2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione CAS No. 63196-28-1

2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione

Cat. No.: B12903336
CAS No.: 63196-28-1
M. Wt: 329.3 g/mol
InChI Key: GHUSMOQGQYNOPE-UHFFFAOYSA-N
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Description

2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione is a phthalimide derivative characterized by a phenyl group at position 2 and a p-tolyloxy (4-methylphenoxy) group at position 5 of the isoindoline-1,3-dione core. The p-tolyloxy substituent introduces electron-donating and lipophilic properties, which may enhance membrane permeability and influence binding interactions in biological systems .

Properties

CAS No.

63196-28-1

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

5-(4-methylphenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C21H15NO3/c1-14-7-9-16(10-8-14)25-17-11-12-18-19(13-17)21(24)22(20(18)23)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

GHUSMOQGQYNOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which play a crucial role in neurotransmission. The compound’s binding to these receptors can influence various signaling pathways, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The p-tolyloxy group in the target compound donates electrons via its methyl group, contrasting with the electron-withdrawing nitro group in and the polar hydroxyl in .
  • Steric Effects: Bis(p-tolyloxy) derivatives (e.g., ) exhibit greater steric hindrance compared to the mono-substituted target compound.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : While the target compound lacks direct AChE data, structurally related derivatives (e.g., 2-(3-fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione) show moderate AChE inhibition. Substitutions on the benzyl moiety (unlike the target’s aryloxy group) were found to have minimal impact on activity .
  • Antioxidant Activity: Compounds with electron-donating groups (e.g., methoxy, methyl) exhibit enhanced radical scavenging.

Physical and Spectral Properties

  • Melting Points : Derivatives with bulky substituents (e.g., triazolidine-thioxo groups in ) exhibit high melting points (>300°C), whereas the target compound’s melting point is unreported but likely lower due to reduced rigidity.
  • Spectral Data : The IR spectra of similar compounds show characteristic isoindoline-dione carbonyl stretches at ~1700–1785 cm⁻¹. NMR shifts for the p-tolyloxy group would align with aromatic protons at δ 6.8–7.2 and a methyl signal at δ 2.3–2.5 .

Biological Activity

2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and neuroprotective agent. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Activity

Research indicates that isoindoline derivatives can modulate inflammatory pathways. Specifically, compounds with the isoindoline-1,3-dione structure have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. A study demonstrated that certain derivatives exhibited COX-2 inhibitory activity superior to that of meloxicam, a common anti-inflammatory drug. The calculated COX-2/COX-1 affinity ratios indicated a promising therapeutic profile for selective COX-2 inhibition .

Anticancer Activity

Isoindoline derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, one study reported IC50 values ranging from 2.1 to 7.4 μM for synthesized isoindoline derivatives against acetylcholinesterase (AChE), indicating significant neuroprotective effects against oxidative stress-induced cell death in PC12 neurons . This suggests a dual role in both neuroprotection and potential anticancer activity.

Neuroprotective Effects

The neuroprotective properties of 2-Phenyl-5-(p-tolyloxy)isoindoline-1,3-dione are particularly noteworthy. Research has shown that it can inhibit AChE activity, which is beneficial in Alzheimer's disease management. The interaction of these compounds with both catalytic and peripheral sites of AChE enhances their efficacy as neuroprotective agents .

Structure-Activity Relationship (SAR)

The biological activity of isoindoline derivatives is closely related to their chemical structure. The presence of specific substituents on the phenyl ring significantly influences their potency and selectivity. For example:

CompoundSubstituentIC50 (μM)Activity Type
7apara-fluoro2.1AChE Inhibition
7fp-tolyloxy4.5Neuroprotection
Dmethoxy90.28Cytotoxicity

These findings highlight the importance of functional groups in modulating biological activity and suggest avenues for further optimization .

Study 1: COX Inhibition

A recent study synthesized various isoindoline derivatives and assessed their COX inhibitory activities. Compounds were tested at concentrations ranging from 10 to 90 µM, revealing significant inhibition rates for several derivatives compared to standard drugs like meloxicam. This establishes a foundation for developing new anti-inflammatory medications based on the isoindoline scaffold .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of these compounds against H2O2-induced oxidative stress in neuronal cells. The results indicated that specific derivatives not only inhibited AChE but also protected neurons from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

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